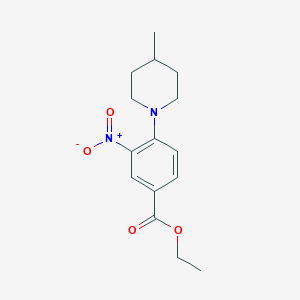

Ethyl 3-nitro-4-(4-methylpiperidin-1-yl)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 3-nitro-4-(4-methylpiperidin-1-yl)benzoate is an organic compound . It has a molecular formula of C15H20N2O4 and a molecular weight of 292.33 g/mol .

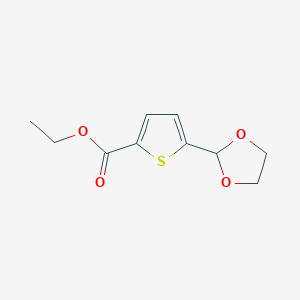

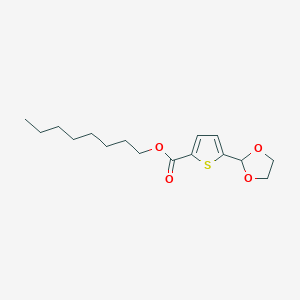

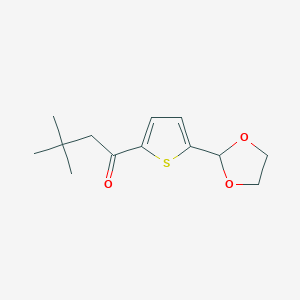

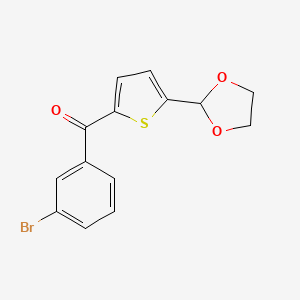

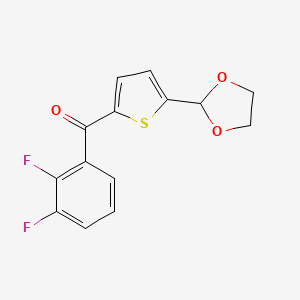

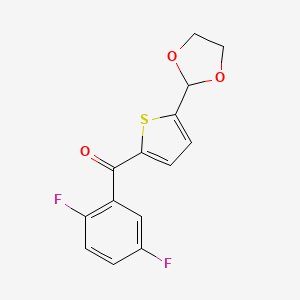

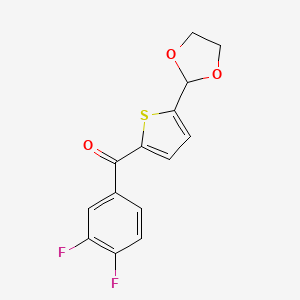

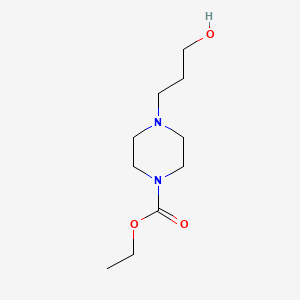

Molecular Structure Analysis

The molecular structure of Ethyl 3-nitro-4-(4-methylpiperidin-1-yl)benzoate consists of a benzoate core with a nitro group at the 3-position and a 4-methylpiperidin-1-yl group at the 4-position .Physical And Chemical Properties Analysis

Ethyl 3-nitro-4-(4-methylpiperidin-1-yl)benzoate has a molecular formula of C15H20N2O4 and a molecular weight of 292.33 g/mol .Wissenschaftliche Forschungsanwendungen

Carcinogen Metabolites and Tobacco Research

Research has explored how human urinary carcinogen metabolites, such as those from tobacco, can serve as biomarkers for cancer studies. These studies focus on evaluating the exposure to carcinogens through metabolites found in urine, highlighting the significance of specific biomarkers in understanding cancer risk and exposure sources (Hecht, 2002).

Genotoxicity of Ethylating Agents

Studies on compounds like 1-Ethyl-1-nitrosourea (ENU) have provided insights into the genotoxic effects of ethylating agents. These agents, which share functional similarities with Ethyl 3-nitro-4-(4-methylpiperidin-1-yl)benzoate, have been shown to induce mutations and tumors in various organisms, emphasizing the importance of understanding their biological impacts (Shibuya & Morimoto, 1993).

Advanced Oxidation Processes

The degradation of pharmaceuticals and other compounds through advanced oxidation processes (AOPs) has been a subject of considerable research interest. Studies have examined the kinetics, mechanisms, and by-products of AOPs, highlighting the potential for these processes to address environmental contamination and enhance the degradation of persistent compounds (Qutob et al., 2022).

Selective Catalytic Reduction

Research on the selective catalytic reduction of aromatic nitro compounds into aromatic amines and other products has explored the use of CO as a reductant. These studies are relevant for understanding the chemical reactions and potential applications of compounds like Ethyl 3-nitro-4-(4-methylpiperidin-1-yl)benzoate in synthesizing useful products (Tafesh & Weiguny, 1996).

Environmental Impact of Nitrophenols

The occurrence, fate, and behavior of nitrophenols in the environment have been studied to understand their impact as pollutants. These compounds, which are structurally related to Ethyl 3-nitro-4-(4-methylpiperidin-1-yl)benzoate, are of interest due to their potential toxicity and environmental persistence (Harrison et al., 2005).

Eigenschaften

IUPAC Name |

ethyl 4-(4-methylpiperidin-1-yl)-3-nitrobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O4/c1-3-21-15(18)12-4-5-13(14(10-12)17(19)20)16-8-6-11(2)7-9-16/h4-5,10-11H,3,6-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVPWNXJDSFAPEO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)N2CCC(CC2)C)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-nitro-4-(4-methylpiperidin-1-yl)benzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.